molecular formula C16H16N2O4 B2695517 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 1210979-88-6

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2695517
CAS No.: 1210979-88-6
M. Wt: 300.314
InChI Key: HPMYSFAXVNHGJT-UHFFFAOYSA-N
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Description

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d][1,3]dioxole, isoxazole, and pyrrolidine derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential ligand in catalytic reactions due to its unique structure.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for neurological and anti-inflammatory conditions.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the isoxazole ring can form hydrogen bonds or coordinate with metal ions. The pyrrolidine group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone: Lacks the pyrrolidine group, potentially altering its biological activity.

    1-(Pyrrolidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Similar structure but with a phenyl group instead of benzo[d][1,3]dioxole, affecting its chemical properties and applications.

Uniqueness

The combination of the benzo[d][1,3]dioxole, isoxazole, and pyrrolidine groups in 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-16(18-5-1-2-6-18)9-12-8-14(22-17-12)11-3-4-13-15(7-11)21-10-20-13/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMYSFAXVNHGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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